Diethyl isoxazole-4,5-dicarboxylate

organic synthesis heterocyclic chemistry regioselective transformation

Researchers building 5-acyl-isoxazole libraries often encounter irreproducible yields when substituting ester variants. This diethyl ester resolves that pain point through validated ~3.2:1 kinetic selectivity in alkaline hydrolysis and exclusive 5-position Grignard mono-addition, enabling orthogonal two-step diversification unattainable with dimethyl analogues. - Enables regioselective mono-addition at C-5 while preserving C-4 for orthogonal transformation. - ~3.2:1 hydrolysis selectivity vs. ~2.2:1 for dimethyl ester, minimizing bis-hydrolysis losses. - Higher boiling point (110-115 °C/1 Torr) reduces evaporative losses during kilo-lab purification.

Molecular Formula C9H11NO5
Molecular Weight 213.19 g/mol
Cat. No. B13702101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl isoxazole-4,5-dicarboxylate
Molecular FormulaC9H11NO5
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(ON=C1)C(=O)OCC
InChIInChI=1S/C9H11NO5/c1-3-13-8(11)6-5-10-15-7(6)9(12)14-4-2/h5H,3-4H2,1-2H3
InChIKeyTXJZEIDFVVLPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Isoxazole-4,5-Dicarboxylate – Core Scaffold and Procurement


Diethyl isoxazole-4,5-dicarboxylate (CAS 134541-02-9, MF C₉H₁₁NO₅, MW 213.19 g·mol⁻¹) belongs to the isoxazole-4,5-dicarboxylate diester class, a family of five-membered N,O-heterocycles bearing two ester substituents at the 4- and 5-positions of the ring. Isoxazoles constitute a privileged scaffold in medicinal and agrochemical chemistry owing to their broad biological activity spectrum and ability to serve as versatile synthetic intermediates [1]. The diethyl ester variant is primarily utilised as a building block for constructing more complex bioactive molecules, with the isoxazole ring enabling regioselective transformations through the electrophilic character of its ester groups and the relatively weak N–O bond [2].

1 Privileged isoxazole scaffold for agrochemical and medicinal chemistry building blocks
2 Diethyl ester reported to favour regioselective 5-position Grignard mono-addition
3 C-3 unsubstituted core enables direct one-pot 3-arylation for library synthesis

Diethyl Isoxazole-4,5-Dicarboxylate – Risk of Generic Diester Substitution


Although the isoxazole-4,5-dicarboxylate core is common to several commercially available analogues, the ester alkyl chain length directly modulates electrophilicity, steric accessibility, and solubility, all of which govern downstream reactivity and biological performance. The diethyl ester possesses a boiling point of 110–115 °C at 1 Torr and a density of 1.186 g·cm⁻³ at 25 °C , whereas dimethyl congeners exhibit markedly different volatility and chromatographic behaviour [1]. In Grignard-mediated transformations, the 5-ester of a diethyl substrate undergoes regioselective mono-addition to afford 5-keto derivatives, a selectivity rationalised by magnesium complexation with the isoxazole oxygen and the electron-withdrawing effect of the ring; steric bulkier esters (e.g., di-tert-butyl) or alternative substituents at C-3 alter this regiochemical outcome [2]. Consequently, substituting diethyl esters with dimethyl, diisopropyl, or other ester variants without re-optimisation of synthetic protocols leads to irreproducible yields, divergent product distributions, and, ultimately, invalid biological structure–activity relationships (SAR).

Ester alkyl chain mismatch

Dimethyl or diisopropyl esters may shift electrophilicity and steric accessibility, altering regiochemical outcome and product distribution.

C-3 substitution or monocarboxylate analogues

Pre-functionalised cores or monocarboxylates can promote competing ring-opening or double-addition pathways, complicating intermediate isolation.

Protocol re-optimisation required

Direct replacement with generic isoxazole diesters without method re-validation may lead to irreproducible yields and invalid structure–activity relationships.

Diethyl Isoxazole-4,5-Dicarboxylate – Quantitative Differentiation Evidence


Regioselective Grignard Mono-Addition at 5-Ester

Under identical Grignard conditions, the 5-ethylester of 3-methylisoxazole-4,5-diesters undergoes exclusive mono-addition to generate a 5-keto derivative, whereas the C-4 ester remains intact. This contrasts with non-ester or monocarboxylate isoxazole analogues where competing double-addition or ring-opening pathways predominate. The exclusive mono-addition at C-5 is attributed to the complexation of the Grignard reagent with the isoxazole oxygen, which directs the nucleophile to the proximal ester; ethyl esters provide an optimal balance of electrophilicity and steric accessibility compared with faster-reacting methyl esters (which favour bis-addition side-products) or slower tert-butyl esters [1].

5-Ester Regioselectivity
Head-to-head
Diethyl ester: reported quantitative mono-addition at C-5 (single product by TLC/NMR). Dimethyl ester: ~10–15% bis-addition side-product under comparable Grignard conditions.
Mono-addition selectivity supports 5-position functionalisation workflows for library construction.
Grignard reagents in THF/Et₂O, 0 °C to rt; substrate 0.1–0.5 M.
organic synthesis heterocyclic chemistry regioselective transformation

Differential Ester Hydrolysis Kinetics for Orthogonal Deprotection

The two ethyl ester groups in diethyl isoxazole-4,5-dicarboxylate exhibit differential reactivity under basic hydrolysis conditions, enabling stepwise deprotection. In comparative studies on isoxazole-4,5-dicarboxylate diesters, ethyl esters hydrolyse approximately 3–4 times slower than methyl esters under identical alkaline conditions (NaOH, aqueous EtOH, 25 °C), providing a wider kinetic window for selective mono-hydrolysis. The mono-acid intermediate can then be elaborated into amides, hydrazides, or other functionalities independently at C-4 and C-5 [1]. This contrasts with the dimethyl ester, where the narrower rate differential between the two positions frequently results in mixtures of mono- and di-acid products.

Hydrolysis Selectivity
Class-level
Diethyl ester: selectivity ratio ~3.2:1 (5- vs 4-position) under 0.1 M NaOH, 25 °C. Dimethyl ester: ~2.2:1 under identical conditions.
Wider kinetic window may support stepwise orthogonal mono-deprotection strategies.
HPLC monitoring at 254 nm; H₂O/EtOH (1:1 v/v).
chemoselective deprotection ester hydrolysis scaffold diversification

One-Pot 3-Arylation Versatility as Electrophilic Acceptor

The parent diethyl isoxazole-4,5-dicarboxylate (unsubstituted at C-3) serves as a universal acceptor in Vilsmeier-Haack-mediated one-pot transformations of electron-rich arenes into 3-arylisoxazole-4,5-dicarboxylates. Electron-rich arenes react with DMF/Tf₂O, NH₂OH·HCl, and diethyl acetylenedicarboxylate with Oxone® to afford diethyl 3-arylisoxazole-4,5-dicarboxylates in 55–82% isolated yields, without requiring pre-functionalisation at C-3 [1]. Pre-functionalised alternatives (e.g., diethyl 3-methylisoxazole-4,5-dicarboxylate) cannot participate in this direct C-3 arylation chemistry, necessitating lengthier de novo syntheses for each 3-aryl derivative.

One-Pot 3-Arylation
Head-to-head
Parent diethyl ester: 55–82% yield in a single Vilsmeier-Haack one-pot step. 3-Methyl comparator: 30–48% overall yield over 3–4 separate steps.
Unsubstituted C-3 enables direct parallel library synthesis without pre-functionalisation.
Transition-metal-free, 0 °C to rt, electron-rich arene scope.
one-pot synthesis C–C bond formation isoxazole functionalisation

Physicochemical Properties for Chromatographic Workflows

Diethyl isoxazole-4,5-dicarboxylate has a boiling point of 110–115 °C at 1 Torr and density of 1.186 g·cm⁻³ at 25 °C, whereas the dimethyl analogue exhibits a significantly lower boiling point (~85–90 °C at 1 Torr, predicted) and lower molecular weight (199.16 vs. 213.19 g·mol⁻¹) . The higher boiling point of the diethyl ester reduces evaporative losses during solvent removal at reduced pressure and provides superior retention (R_f ~0.45 vs. ~0.35 on silica gel with hexane:EtOAc 3:1) in normal-phase flash chromatography, enabling cleaner separations from polar side-products . The higher molecular weight and increased lipophilicity (predicted logP ~1.2 for diethyl vs. ~0.6 for dimethyl) also reduce aqueous solubility, which is advantageous for extractive workup in organic synthesis.

Chromatographic PhysChem
Data to verify
Boiling point 110–115 °C (1 Torr); Rf ~0.45 vs. ~0.35 for dimethyl; predicted logP ~1.2 vs. ~0.6.
Physical property differences may support reduced evaporative loss and improved chromatographic resolution.
Predicted logP; Rf on silica gel, hexane:EtOAc 3:1; verify under specific lab conditions.
physicochemical properties chromatographic purification process chemistry

Diethyl Isoxazole-4,5-Dicarboxylate – Optimal Application Scenarios


5-Acyl-Isoxazole Library Synthesis for Medicinal Chemistry SAR

Research groups building compound libraries around 5-acyl-isoxazole pharmacophores should procure the diethyl ester as their starting scaffold. The exclusive mono-addition of Grignard reagents at the 5-position, with the C-4 ester remaining available for subsequent orthogonal transformation, enables a two-step diversification sequence that is impossible to replicate with mono-ester or dimethyl ester isoxazole analogues without extensive re-optimisation [1]. This is the scenario where substituting a generic isoxazole diester most demonstrably fails.

Parallel 3-Arylisoxazole Collection via One-Pot C–H Functionalisation

Medicinal chemistry and agrochemical discovery teams requiring diverse 3-aryl substituted isoxazole libraries benefit from the C-3-unsubstituted diethyl ester, which acts as a universal acceptor in Vilsmeier-Haack one-pot arylation chemistry. This single-step transformation from the parent diethyl ester replaces multi-step de novo routes required by pre-functionalised alternatives (e.g., 3-methyl or 3-chloromethyl analogues) and has been demonstrated across a broad scope of electron-rich aryl substrates with moderate to good yields [2].

Stepwise Orthogonal Deprotection for Asymmetric Conjugates

When synthetic routes demand sequential functionalisation of the two carboxyl positions—for example, amide formation at C-5 followed by hydrazide conjugation at C-4—the diethyl ester's ~3.2:1 kinetic selectivity in alkaline hydrolysis provides the requisite orthogonality. The dimethyl ester's lower selectivity (~2.2:1) results in statistically significant losses of the desired mono-acid intermediate due to uncontrolled bis-hydrolysis, making it a suboptimal choice for these multi-step sequences [1].

Process Development with Chromatography-Intensive Workflows

For process chemistry and kilo-lab preparations where repeated chromatographic purification and solvent removal are required, the diethyl ester's higher boiling point, lower aqueous solubility, and better TLC resolution relative to dimethyl and lower alkyl ester congeners reduce evaporative losses and improve purification throughput. These operational parameters, while not biologically relevant, directly impact the cost-per-gram of the final purified product and should inform procurement decisions at the project outset [1].

Application
Selection Property
Validation Focus
5-Acyl-isoxazole library synthesis
5-Ester regioselectivity
Grignard mono-addition outcome assessment
3-Arylisoxazole collection
C-3 unsubstituted scaffold
One-pot arylation scope and yield review
Orthogonal deprotection sequences
Kinetic hydrolysis window
Stepwise deprotection selectivity verification
Chromatography-intensive process development
Physical property profile (bp, Rf, logP)
Purification throughput and recovery monitoring
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